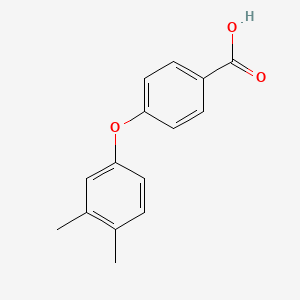

4-(3,4-Dimethylphenoxy)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenoxy)benzoic acid typically involves the reaction of 3,4-dimethylphenol with 4-chlorobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

4-(3,4-Dimethylphenoxy)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block in Organic Synthesis : 4-(3,4-Dimethylphenoxy)benzoic acid serves as a versatile building block for synthesizing various derivatives. Its phenoxy group allows for electrophilic aromatic substitution reactions, enabling further functionalization.

Biology

Medicine

- Therapeutic Potential : Investigations into the compound's medicinal properties reveal its potential as a precursor in drug synthesis. Its structural analogs have been explored for their efficacy against diseases such as tuberculosis due to their ability to inhibit Mycobacterium tuberculosis effectively .

Industry

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymers and coatings.

Tuberculosis Research

A study highlighted the potential use of substituted benzoic acid derivatives as anti-tuberculosis agents. The structural modifications observed in compounds like this compound were crucial for enhancing activity against Mycobacterium tuberculosis.

Chemical Pruning in Agriculture

Research indicates that derivatives of benzoic acids can regulate plant growth. Although not directly related to human health, this application underscores the versatility of benzoic acid derivatives in pharmacological and agricultural contexts.

Mecanismo De Acción

The mechanism of action of 4-(3,4-Dimethylphenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(3,4-Dimethylphenoxy)acetic acid

- 4-(3,4-Dimethylphenoxy)propanoic acid

- 4-(3,4-Dimethylphenoxy)butanoic acid

Uniqueness

4-(3,4-Dimethylphenoxy)benzoic acid is unique due to its specific structural features, which confer distinct chemical and physical properties.

Actividad Biológica

4-(3,4-Dimethylphenoxy)benzoic acid is a compound of interest due to its potential biological activities, particularly as an inhibitor of various enzymes and its applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H18O3

- Molecular Weight : 270.31 g/mol

This compound features a benzoic acid core substituted with a 3,4-dimethylphenoxy group, which is believed to contribute to its biological activity.

Enzyme Inhibition

Research has indicated that derivatives of this compound exhibit inhibitory effects on various enzymes associated with disease processes. For instance, studies have focused on its role as an inhibitor of dihydrofolate reductase (DHFR) , an enzyme critical in the synthesis of nucleotides and thus vital for cell proliferation.

- IC50 Values : Compounds related to this structure have shown IC50 values ranging from 7 to 40 μM against DHFR, indicating significant inhibitory potential .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit protein denaturation, a common marker for anti-inflammatory activity.

Table 1: Anti-inflammatory Activity of this compound

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 42.85 |

| 100 | 46.42 |

| 200 | 50.00 |

| 400 | 53.57 |

These results suggest that higher concentrations lead to increased inhibition of protein denaturation, supporting its potential as an anti-inflammatory agent.

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. Molecular modeling studies suggest that the compound can access unique binding sites on target enzymes that are not available to traditional inhibitors . This unique interaction may enhance its efficacy and specificity.

Case Studies

- Tuberculosis Research : A study highlighted the potential use of substituted benzoic acid derivatives as anti-tuberculosis agents due to their ability to inhibit MtDHFR effectively. The structural modifications similar to those found in this compound were crucial for enhancing activity against Mycobacterium tuberculosis .

- Chemical Pruning in Agriculture : Although not directly related to human health, the compound's derivatives have been explored for their ability to regulate plant growth. This application demonstrates the versatility of benzoic acid derivatives in both pharmacological and agricultural contexts .

Propiedades

IUPAC Name |

4-(3,4-dimethylphenoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-3-6-14(9-11(10)2)18-13-7-4-12(5-8-13)15(16)17/h3-9H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOXKPOAFSQOIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=CC=C(C=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.